molecular formula C21H19N5O B5686513 N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

Numéro de catalogue B5686513
Poids moléculaire: 357.4 g/mol
Clé InChI: ZBHCSDIBBSSUKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as CPI-136, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has gained significant attention due to its potential therapeutic applications in cancer treatment.

Mécanisme D'action

CPI-136 exerts its anti-cancer effects by inhibiting the activity of the protein kinase CK2, which plays a critical role in cell proliferation and survival. By inhibiting CK2, CPI-136 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, CPI-136 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of hepatitis C. CPI-136 has also been shown to inhibit the growth of malaria parasites, making it a potential candidate for the treatment of malaria.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of CPI-136 is its specificity towards CK2, which minimizes off-target effects. However, one of the limitations of CPI-136 is its poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the development and application of CPI-136. One potential direction is the optimization of the synthesis method to improve the yield and solubility of the compound. Another direction is the development of CPI-136 derivatives with improved pharmacokinetic properties. In addition, further studies are needed to evaluate the efficacy of CPI-136 in preclinical and clinical trials for the treatment of cancer, hepatitis C, and malaria.

Méthodes De Synthèse

The synthesis of CPI-136 involves a multi-step process that begins with the reaction of 1H-indole-5-carboxaldehyde with cyclopropylamine to form N-cyclopropyl-1H-indole-5-carboxamide. This intermediate is then reacted with 4H-1,2,4-triazole-3-thiol to form N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide.

Applications De Recherche Scientifique

CPI-136 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, CPI-136 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Propriétés

IUPAC Name

N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c27-21(17-2-1-3-19(11-17)25-13-23-24-14-25)26(18-5-6-18)12-15-4-7-20-16(10-15)8-9-22-20/h1-4,7-11,13-14,18,22H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHCSDIBBSSUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC3=C(C=C2)NC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.